

# Sannamycin C molecular weight and formula

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## Compound of Interest

Compound Name: Sannamycin C

Cat. No.: B610680

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## Sannamycin C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Sannamycin C**, an aminoglycoside antibiotic. It details its physicochemical properties, biological activity, and the methodologies relevant to its study.

## Core Molecular Data

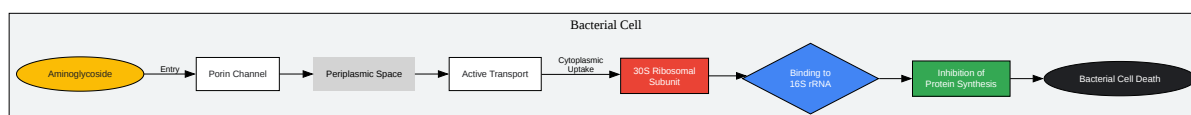
**Sannamycin C** is an aminoglycoside antibiotic produced by the bacterium *Streptomyces sannanensis* KC-7038.<sup>[1]</sup> Its fundamental molecular attributes are summarized below.

Property	Value	Source
Molecular Formula	C <sub>15</sub> H <sub>32</sub> N <sub>4</sub> O <sub>4</sub>	PubChem[2]
Molecular Weight	332.44 g/mol	PubChem[2]
IUPAC Name	3-amino-2-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol	PubChem[2]
CAS Number	73522-71-1	PubChem[2]

## Biological Activity and Mechanism of Action

As a member of the aminoglycoside class, **Sannamycin C** is expected to exhibit antibacterial properties by inhibiting protein synthesis in susceptible bacteria. The general mechanism of action for aminoglycosides involves binding to the 16S ribosomal RNA within the 30S ribosomal subunit. This interaction disrupts the translation process, leading to the production of non-functional proteins and ultimately bacterial cell death. While **Sannamycin C** itself has weak antibacterial activity, its 4-N-glycyl derivative has shown inhibitory activity against both Gram-positive and Gram-negative bacteria, including resistant strains.

## General Mechanism of Aminoglycoside Action



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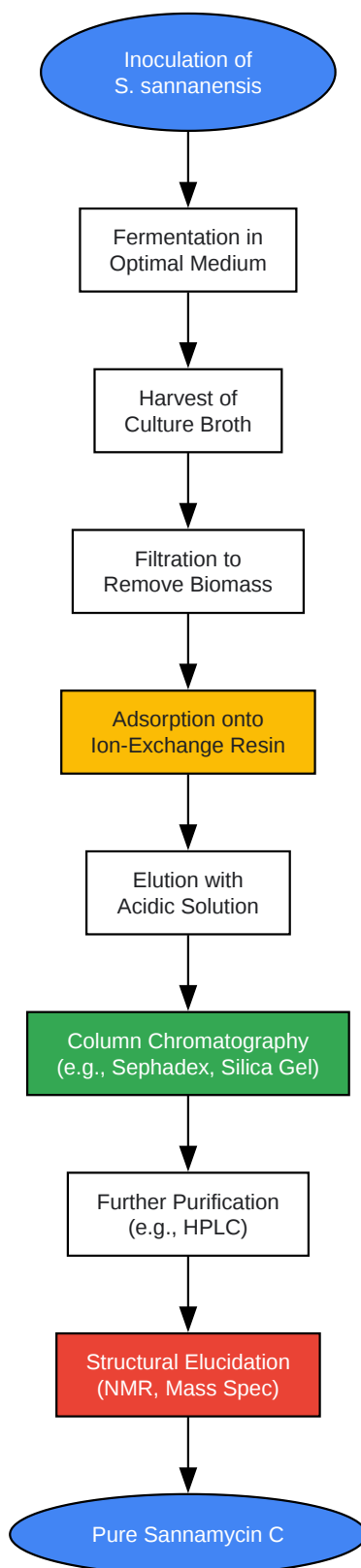
Caption: General mechanism of action for aminoglycoside antibiotics.

## Experimental Protocols

Detailed experimental protocols for the specific isolation and characterization of **Sannamycin C** are not readily available in recent literature. However, based on standard methodologies for aminoglycoside antibiotics produced by *Streptomyces*, a general workflow can be outlined.

## Fermentation and Isolation

A typical procedure for obtaining **Sannamycin C** would involve the fermentation of *Streptomyces sannanensis* KC-7038, followed by a multi-step purification process from the culture broth.



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Caption: Generalized workflow for the isolation of **Sannamycin C**.

## Structural Elucidation

The definitive structure of **Sannamycin C** was determined through physicochemical characterization. Modern approaches would typically involve a combination of the following spectroscopic techniques:

- Mass Spectrometry (MS): To determine the exact molecular weight and elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D ( $^1\text{H}$  and  $^{13}\text{C}$ ) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the connectivity and stereochemistry of the molecule.

## Antibacterial Susceptibility Testing

To quantify the antibacterial activity of **Sannamycin C** or its derivatives, the Minimum Inhibitory Concentration (MIC) is determined. This is typically performed using the broth microdilution method according to guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI).

General Protocol for MIC Determination:

- Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific cell density (e.g.,  $5 \times 10^5$  CFU/mL).
- Serial Dilution of Antibiotic: The antibiotic is serially diluted in a multi-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
- Inoculation: Each well is inoculated with the bacterial suspension.
- Incubation: The plate is incubated under appropriate conditions (e.g.,  $37^\circ\text{C}$  for 18-24 hours).
- Determination of MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

## Conclusion

**Sannamycin C** is a structurally defined aminoglycoside with a known molecular weight and formula. While its intrinsic antibacterial activity is limited, its derivatives represent potential

leads for the development of new antibiotics. Further research into the synthesis of novel derivatives and comprehensive evaluation of their antibacterial spectrum and efficacy are warranted. The experimental frameworks outlined in this guide provide a basis for the continued investigation of **Sannamycin C** and related compounds.

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## References

- 1. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sannamycin C | C<sub>15</sub>H<sub>32</sub>N<sub>4</sub>O<sub>4</sub> | CID 175076 - PubChem [pubchem.ncbi.nlm.nih.gov]
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